N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)propane-1-sulfonamide
Description
N-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)propane-1-sulfonamide is a sulfonamide derivative characterized by a methoxyphenyl core substituted with a 1,1-dioxidoisothiazolidine moiety and a propane sulfonamide group. Its thermal sensitivity necessitates strict storage protocols, including avoidance of heat sources and ignition points (P210) . While detailed pharmacological data are unavailable in the provided evidence, its synthesis and safety profile highlight its relevance in research settings.
Properties
IUPAC Name |
N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]propane-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O5S2/c1-3-8-21(16,17)14-12-10-11(5-6-13(12)20-2)15-7-4-9-22(15,18)19/h5-6,10,14H,3-4,7-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKGSMQFZRURPOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NC1=C(C=CC(=C1)N2CCCS2(=O)=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)propane-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the dioxidoisothiazolidinyl ring, the introduction of the methoxyphenyl group, and the attachment of the propane-1-sulfonamide moiety. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and continuous flow processes. The use of automated reactors and advanced purification techniques ensures the efficient and cost-effective production of the compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)propane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction may produce sulfonamide derivatives with modified functional groups.
Scientific Research Applications
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)propane-1-sulfonamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: The compound is investigated for its potential therapeutic applications, such as its role as an inhibitor of specific enzymes or as a drug candidate for treating certain diseases.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)propane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The pathways involved in its mechanism of action depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally related analogs from the literature, focusing on synthesis, substituents, and safety profiles.
Key Findings:
Structural Differences: The target compound features a 1,1-dioxidoisothiazolidine ring, a highly polar and oxidized group, which contrasts with the indole (compound 1) and pyridinyl-imidazole (compound 2) moieties in analogs. The propane sulfonamide chain in the target compound differs from the octyl carbamate (compound 1) and pentylbenzene sulfonamide (compound 2), suggesting variations in hydrophobicity and membrane permeability.
Synthesis :
- Compound 1 was synthesized via a reported carbamate-forming protocol , while compound 2 required a modified imidazole cyclization method from Weinstein et al. . The absence of synthesis details for the target compound in the evidence limits direct procedural comparisons.
This suggests stricter handling requirements, possibly due to the destabilizing effect of the dioxidoisothiazolidine group.
Potential Biological Implications: Sulfonamides generally exhibit diverse bioactivity, but substituent variations dictate target specificity.
Limitations:
- Pharmacokinetic data (e.g., solubility, IC₅₀ values) and mechanistic studies are absent in the provided evidence, precluding a comprehensive functional comparison.
- Safety data for analogs are incomplete, limiting insights into relative toxicity or reactivity.
Biological Activity
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)propane-1-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a unique structure that includes an isothiazolidine moiety and a methoxyphenyl group, which contribute to its reactivity and interactions with biological targets.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 426.5 g/mol. The compound belongs to the class of phenylpiperidines, which are known for their diverse biological activities.
Research indicates that this compound primarily acts as an inhibitor of cyclin-dependent kinase 2 (CDK2) , a crucial regulator of the cell cycle. By inhibiting CDK2, the compound may disrupt cell proliferation and induce apoptosis in cancer cells. This mechanism positions it as a potential candidate for cancer therapy, particularly for tumors characterized by dysregulated cell cycle control.
Biological Activity Overview
The biological activity of this compound can be summarized in the following categories:
- Anticancer Activity : The inhibition of CDK2 suggests potential applications in cancer treatment. Studies have shown that compounds targeting CDK2 can effectively reduce tumor growth in various cancer models.
- Antimicrobial Properties : Preliminary investigations indicate that this compound may exhibit antimicrobial effects, although further studies are required to elucidate the specific mechanisms and efficacy against different pathogens.
Research Findings and Case Studies
Several studies have explored the biological activity of related compounds within the same structural family. For instance:
| Compound | Biological Activity | Reference |
|---|---|---|
| N-(5-(1,1-dioxidoisothiazolidin-2-yl)-3-methylbenzamide | Inhibitor of CDK2; anticancer properties | |
| N-(5-(1,1-dioxidoisothiazolidin-2-yl)-4-ethoxybenzenesulfonamide | Potential antimicrobial activity |
These findings highlight the importance of structural modifications in enhancing biological activity and specificity towards particular molecular targets.
Synthesis and Optimization
The synthesis of this compound typically involves several key steps:
- Formation of the Isothiazolidine Ring : This is achieved through the reaction of suitable amines with sulfur dioxide and an oxidizing agent.
- Attachment of the Methoxyphenyl Group : A nucleophilic substitution reaction introduces the methoxy group onto the isothiazolidine framework.
- Formation of the Sulfonamide Moiety : The final step involves reacting the intermediate with sulfonyl chlorides under basic conditions to yield the sulfonamide.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
